1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
Overview
Description
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone, also known as 4-hydroxy-3-hydroxymethylacetophenone, is an organic compound with the molecular formula C9H10O3. It is a white to yellow crystalline solid that can exist in a colorless or slightly yellow solution in solvents. This compound is characterized by the presence of both ketone and hydroxyl functional groups, making it a versatile molecule in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride at temperatures between 120-140°C . Another method includes the treatment of its diacetate with hydrogen bromide in tetrahydrofuran at 75°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 4-hydroxy-3-formylphenyl ethanone.
Reduction: Formation of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a plant antioxidant and preservative.
Medicine: Explored for its anti-inflammatory, antibacterial, and antifungal properties.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone exerts its effects involves its functional groups. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the ketone group can undergo various chemical transformations. These interactions and transformations enable the compound to act as an antioxidant, antimicrobial agent, and more .
Comparison with Similar Compounds
4-Hydroxy-3-methoxyacetophenone: Similar structure but with a methoxy group instead of a hydroxymethyl group.
4-Hydroxy-3,5-dimethoxyacetophenone: Contains two methoxy groups, providing different chemical properties.
2-Hydroxy-4-methoxyacetophenone: Similar structure but with a hydroxyl group in a different position .
Uniqueness: 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone is unique due to its combination of hydroxyl and ketone functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .
Properties
IUPAC Name |
1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,10,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNWCXMMNFZAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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